2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
Description
2-Methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a sulfonamide-derived compound featuring a thiazole ring linked to a propanamide group. Its molecular formula is C₁₃H₁₄N₃O₃S₂, with a molecular weight of 332.40 g/mol. The structure comprises a central phenyl ring substituted with a sulfamoyl group connected to a 1,3-thiazol-2-yl moiety and an N-linked 2-methylpropanamide chain. This compound’s design leverages sulfonamide’s classic pharmacophore, often associated with enzyme inhibition (e.g., carbonic anhydrase, dihydrofolate reductase) .
Properties
IUPAC Name |
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-9(2)12(17)15-10-3-5-11(6-4-10)21(18,19)16-13-14-7-8-20-13/h3-9H,1-2H3,(H,14,16)(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJNZWOBMRLROTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide typically involves the reaction of 2-methylpropanamide with 4-(1,3-thiazol-2-ylsulfamoyl)phenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a similar synthetic route but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine as a base in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation by binding to their active sites.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Functional and Pharmacological Comparisons
(a) Bioactivity and Target Affinity
- Target Compound: The propanamide-thiazole sulfonamide scaffold is associated with moderate enzyme inhibition but lacks specific therapeutic annotations in the provided evidence.
- 2-Methyl-N-[4-(...pentanamide : The extended alkyl chain (pentanamide vs. propanamide) increases lipophilicity (logP ~2.8 vs.
- Phenoxy-Propanamide Hybrid : The phenoxy group enhances π-π stacking with aromatic residues in enzyme active sites, as seen in COX-2 inhibitors.
(c) Thermodynamic and Kinetic Stability
Biological Activity
2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 373.5 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds containing thiazole moieties often exhibit significant antimicrobial properties. For example, sulfonamide derivatives have been shown to possess antibacterial and antifungal activities due to their ability to inhibit bacterial dihydropteroate synthase (DHPS) and other vital enzymes .
2. Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. A notable area of investigation is urease inhibition, where similar compounds have demonstrated promising results. For instance, studies have reported IC50 values for urease inhibition ranging from 9.95 µM to 63.42 µM for various sulfonamide derivatives . Table 1 summarizes the enzyme inhibition data for related compounds:
| Compound Name | IC50 (µM) | Inhibition (%) |
|---|---|---|
| Flurbiprofen-sulfadiazine conjugate | 9.95 ± 0.14 | 90.6 |
| Sulfamethoxazole | 13.39 ± 0.11 | 86.1 |
| Other sulfonamide derivatives | Varies | Varies |
3. Anti-inflammatory Effects
Thiazole-containing compounds are known for their anti-inflammatory properties, which may be attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators . This activity is critical in the development of new anti-inflammatory drugs.
The mechanisms underlying the biological activities of this compound involve several pathways:
- Enzyme Inhibition : As noted earlier, the compound may inhibit key enzymes involved in metabolic processes, such as urease and COX.
- Antimicrobial Mechanisms : The presence of the thiazole ring enhances the ability of the compound to penetrate microbial membranes and disrupt essential cellular functions.
Case Studies
Recent studies have highlighted the efficacy of thiazole derivatives in various biological assays:
- Urease Inhibition Study : A study evaluated several thiazole-containing compounds for their urease inhibitory activity, revealing that modifications in the side chains significantly impacted their efficacy.
- Antimicrobial Efficacy : Another study demonstrated that derivatives of thiazole showed potent antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.
Q & A
Basic: What are the standard synthetic routes for 2-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide, and how are intermediates purified?
Answer:
The synthesis typically involves multi-step reactions, starting with the coupling of a sulfamoyl-thiazole intermediate with a substituted phenylpropanamide. Key steps include:
- Step 1: Sulfamoylation of 2-aminothiazole using chlorosulfonic acid, followed by reaction with 4-aminophenylpropanamide .
- Step 2: Methylation at the propanamide chain using iodomethane under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates .
- Characterization: NMR (¹H/¹³C), HPLC (≥95% purity), and elemental analysis validate intermediates .
Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Answer:
- Spectroscopy:
- ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ 1.3–1.5 ppm, thiazole protons at δ 7.1–8.2 ppm) and confirms sulfonamide connectivity .
- FT-IR: Identifies key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Crystallography: Single-crystal X-ray diffraction (SHELX programs) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the sulfamoyl-thiazole geometry .
Advanced: How does the sulfamoyl-thiazole moiety influence this compound’s bioactivity against microbial targets?
Answer:
The sulfamoyl group enhances binding to bacterial dihydropteroate synthase (DHPS), mimicking para-aminobenzoic acid (PABA) and disrupting folate synthesis. The thiazole ring contributes to:
- Lipophilicity: Improved membrane penetration (logP ~2.8) .
- Resistance mitigation: Structural rigidity reduces susceptibility to enzymatic degradation compared to simpler sulfonamides .
- Validation: MIC assays (e.g., against S. aureus: 0.5–2 µg/mL) and molecular docking (PDB: 1AJ0) confirm target engagement .
Advanced: What strategies resolve contradictions in reported anti-inflammatory activity across in vitro vs. in vivo models?
Answer:
Discrepancies often arise from metabolic stability or off-target effects. Methodological solutions include:
- Metabolite profiling: LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to in vivo efficacy .
- Pathway-specific assays: Use of NF-κB luciferase reporters or cytokine arrays (e.g., IL-6/TNF-α) isolates mechanism-specific activity .
- Dose optimization: Pharmacokinetic studies (e.g., AUC and Cmax in rodent models) align in vitro IC₅₀ values with effective plasma concentrations .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for kinase targets?
Answer:
SAR strategies focus on:
- Propanamide chain modification: Introducing bulkier substituents (e.g., cyclopropyl) reduces off-target kinase binding (e.g., JAK2 vs. ABL1 selectivity improves 10-fold) .
- Thiazole substitution: Fluorine at C5 enhances electron-withdrawing effects, stabilizing hydrogen bonds with kinase ATP pockets (e.g., IC₅₀ for EGFR: 12 nM vs. 45 nM for unsubstituted analog) .
- Computational modeling: Free-energy perturbation (FEP) simulations predict binding affinity changes (±0.5 kcal/mol accuracy) for iterative design .
Advanced: What experimental designs address low solubility in aqueous buffers during formulation studies?
Answer:
- Co-solvent systems: Use PEG 400/water (20:80 v/v) increases solubility to >1 mg/mL .
- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 150–200 nm) enhance bioavailability (Cmax by 3× in rat models) .
- Salt formation: Hydrochloride salts improve crystallinity and dissolution rates (pH 6.8 phosphate buffer) .
Advanced: How do crystallographic data from SHELX refinements inform polymorph control?
Answer:
SHELXL-refined structures reveal packing motifs (e.g., herringbone vs. layered arrangements) that dictate stability:
- Form I: Monoclinic (P2₁/c), higher melting point (mp 218°C), preferred for tablet formulations .
- Form II: Triclinic (P1), hygroscopic, unsuitable for humid climates .
- Control methods: Seeding with Form I crystals during cooling crystallization ensures phase purity (>99%) .
Advanced: What are the limitations of current QSAR models for predicting this compound’s toxicity?
Answer:
- Data gaps: Limited hepatotoxicity data (e.g., CYP3A4 inhibition potential) reduce model reliability .
- Electron-deficient thiazole: May generate reactive metabolites (e.g., epoxides) not captured by standard QSAR .
- Mitigation: Hybrid models combining DFT-calculated electrophilicity indices (ω) with Ames test data improve predictivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
